molecular formula C15H17N3O2 B2390938 3-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide CAS No. 1797318-34-3

3-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide

Cat. No.: B2390938
CAS No.: 1797318-34-3
M. Wt: 271.32
InChI Key: RVTWYZCJGWQQOG-UHFFFAOYSA-N
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Description

3-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with a 3-methyl group and a pyrazolyl-tetrahydrofuran moiety. Benzamides are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Tetrahydrofuran Moiety: The tetrahydrofuran ring can be introduced through a cyclization reaction involving a suitable diol or halohydrin precursor.

    Coupling with Benzamide: The final step involves coupling the pyrazolyl-tetrahydrofuran intermediate with a 3-methylbenzoyl chloride in the presence of a base such as triethylamine or pyridine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide: Lacks the 3-methyl group.

    3-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide: Contains an acetamide group instead of a benzamide group.

    3-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide: Contains a benzenesulfonamide group instead of a benzamide group.

Uniqueness

The uniqueness of 3-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-methyl group and the pyrazolyl-tetrahydrofuran moiety can confer unique properties compared to other similar compounds, making it a valuable compound for research and development.

Properties

IUPAC Name

3-methyl-N-[1-(oxolan-3-yl)pyrazol-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-11-3-2-4-12(7-11)15(19)17-13-8-16-18(9-13)14-5-6-20-10-14/h2-4,7-9,14H,5-6,10H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVTWYZCJGWQQOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CN(N=C2)C3CCOC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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